molecular formula C18H22N2O5S B6506618 methyl 4-({2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate CAS No. 1421442-06-9

methyl 4-({2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate

Cat. No.: B6506618
CAS No.: 1421442-06-9
M. Wt: 378.4 g/mol
InChI Key: BGALGAWUHKEGOM-UHFFFAOYSA-N
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Description

Methyl 4-({2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate is a synthetic organic compound characterized by a methyl benzoate core linked to a sulfamoyl group. The sulfamoyl moiety is further substituted with a 2-hydroxyethyl chain bearing a 4-(dimethylamino)phenyl group.

Properties

IUPAC Name

methyl 4-[[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-20(2)15-8-4-13(5-9-15)17(21)12-19-26(23,24)16-10-6-14(7-11-16)18(22)25-3/h4-11,17,19,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGALGAWUHKEGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Methyl 4-(N-phenylsulfamoyl)benzoate (Compound 12, )

  • Structure: Lacks the hydroxyethyl-dimethylaminophenyl chain, instead featuring a simple phenyl group on the sulfamoyl nitrogen.
  • Properties: The absence of polar groups (e.g., hydroxyl or dimethylamino) reduces solubility in aqueous media compared to the target compound.

Methyl 4-{N-[2-(indol-3-yl)ethyl]sulfamoyl}benzoate (Compound 51, )

  • Structure: Substitutes the hydroxyethyl-dimethylaminophenyl group with a 2-(indol-3-yl)ethyl chain.
  • Activity: Indole moieties are known for receptor-binding interactions (e.g., serotonin pathways), suggesting divergent biological targets compared to the dimethylamino-phenyl-hydroxyl motif in the target compound .

Sulfonylurea Herbicides ()

  • Examples : Metsulfuron methyl ester (triazine-linked sulfonylurea).
  • Structure : Features a sulfonylurea bridge instead of sulfamoyl and a triazine ring absent in the target compound.
  • Application: Used as herbicides, highlighting how structural divergence (urea vs. sulfamoyl) dictates agricultural vs.

Role of the Dimethylamino Group

1-[2-(Dimethylamino)-1-(4-methoxyphenyl)-ethyl]cyclohexanol ()

  • Structure: Shares the dimethylamino-phenyl group but lacks the sulfamoyl-benzoate core.
  • Implications: The dimethylamino group enhances lipophilicity and membrane permeability, a trait likely shared with the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound Methyl benzoate Sulfamoyl-hydroxyethyl-dimethylamino 385.12 Potential pharmaceutical modulator
Methyl 4-(N-phenylsulfamoyl)benzoate (12) Methyl benzoate Phenyl-sulfamoyl 291.31 Cytosolic phospholipase A2α inhibitor
Metsulfuron methyl ester Methyl benzoate Sulfonylurea-triazine 381.36 Herbicide
Methyl 4-{N-[2-(indol-3-yl)ethyl]sulfamoyl}benzoate (51) Methyl benzoate Indolylethyl-sulfamoyl 384.43 Serotonergic activity (hypothesized)

Research Implications and Gaps

  • Activity Prediction: The target compound’s dimethylamino and hydroxyl groups may enhance binding to amine-recognizing receptors (e.g., GPCRs) compared to halogenated analogs in .
  • Comparative Efficacy: Further studies are needed to evaluate whether the hydroxyethyl-dimethylaminophenyl moiety improves pharmacokinetics (e.g., half-life, bioavailability) relative to naphthylmethyl or indole derivatives in .

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